REACTION_CXSMILES
|
[C:1](Cl)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:11]([OH:14])[CH2:12][OH:13].N1C=CC=CC=1>>[C:1]([O:13][CH2:12][CH2:11][OH:14])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
186 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
47.4 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred for 2 hours at laboratory temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
threetimes extracted with benzene (100+50+25 ml)
|
Type
|
EXTRACTION
|
Details
|
The benzene extract
|
Type
|
STIRRING
|
Details
|
was shaken with a 10% aqueous solution of NaHCO3 (2×30 ml) and water and benzene
|
Type
|
CUSTOM
|
Details
|
was evaporated in a rotation evaporator
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |